molecular formula C12H10N2OS B3060337 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 2507-80-4

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B3060337
CAS No.: 2507-80-4
M. Wt: 230.29 g/mol
InChI Key: DHZNOEONHMHDQZ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C12H10N2OS and its molecular weight is 230.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 641287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern . The interaction results in the inhibition of the enzyme, thereby disrupting the biosynthesis of pantothenate . This disruption can lead to a halt in the metabolic processes that rely on coenzyme A, affecting the survival and proliferation of the bacteria .

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts this pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in various downstream effects, including the TCA cycle and fatty acid metabolism. The disruption of these processes can lead to the death of the bacteria .

Pharmacokinetics

The ADME properties of this compound have been predicted using in silico ADMET prediction tools . These properties impact the bioavailability of the compound, determining how well it is absorbed, distributed, metabolized, and excreted in the body . .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the pantothenate and CoA biosynthesis pathway, the compound affects the survival and proliferation of the bacteria, leading to its death .

Properties

IUPAC Name

6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-14-6-7-16-12(14)13-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZNOEONHMHDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327280
Record name NSC641287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-80-4
Record name NSC641287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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